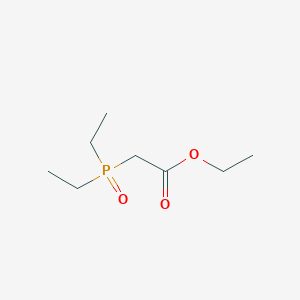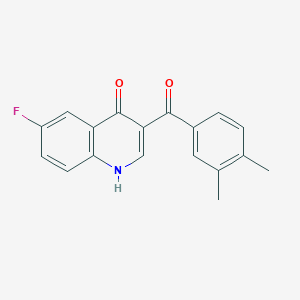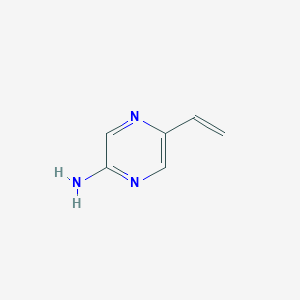![molecular formula C12H24N2O3 B8662374 (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester](/img/structure/B8662374.png)
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a hydroxypropyl group, and a tert-butyl carbamate moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as 3-chloropropanol.
Carbamate Formation: The tert-butyl carbamate moiety can be introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of a carbonyl compound, such as an aldehyde or ketone.
Reduction: Regeneration of the hydroxypropyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with different stereochemistry.
tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate: The racemic mixture containing both enantiomers.
tert-butyl 1-(3-hydroxypropyl)pyrrolidin-3-ylcarbamate derivatives: Compounds with modifications to the hydroxypropyl or carbamate groups.
Uniqueness
(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and potential applications. The presence of the tert-butyl carbamate moiety also contributes to its stability and reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-1-(3-hydroxypropyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-10-5-7-14(9-10)6-4-8-15/h10,15H,4-9H2,1-3H3,(H,13,16)/t10-/m0/s1 |
InChI-Schlüssel |
BBTWDRZGCWPGHB-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CCCO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B8662312.png)











